Methyl 5-methoxy-6-nitropicolinate

CAS No.: 390816-44-1

Cat. No.: VC3754816

Molecular Formula: C8H8N2O5

Molecular Weight: 212.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 390816-44-1 |

|---|---|

| Molecular Formula | C8H8N2O5 |

| Molecular Weight | 212.16 g/mol |

| IUPAC Name | methyl 5-methoxy-6-nitropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H8N2O5/c1-14-6-4-3-5(8(11)15-2)9-7(6)10(12)13/h3-4H,1-2H3 |

| Standard InChI Key | OCQAYEZVBSVDLF-UHFFFAOYSA-N |

| SMILES | COC1=C(N=C(C=C1)C(=O)OC)[N+](=O)[O-] |

| Canonical SMILES | COC1=C(N=C(C=C1)C(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Basic Information

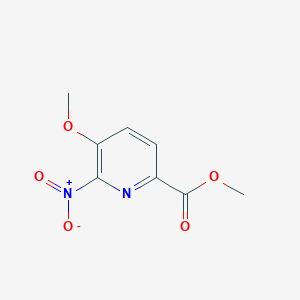

Methyl 5-methoxy-6-nitropicolinate is a pyridine-based compound characterized by three functional groups attached to a pyridine ring: a methoxy group at the 5-position, a nitro group at the 6-position, and a methyl ester at the 2-position. The compound is identified by several key identifiers in chemical databases and regulatory frameworks. It possesses a distinctive molecular structure that contributes to its reactivity profile and potential research applications. The unique arrangement of electron-withdrawing and electron-donating groups creates an interesting electronic distribution within the molecule, making it potentially valuable for various synthetic pathways.

Identification Parameters

The compound can be identified through various chemical identifiers as outlined in Table 1.

Table 1: Chemical Identification Parameters of Methyl 5-methoxy-6-nitropicolinate

| Parameter | Value |

|---|---|

| IUPAC Name | Methyl 5-methoxy-6-nitropicolinate |

| CAS Number | 390816-44-1 |

| Molecular Formula | C₈H₈N₂O₅ |

| Molecular Weight | 212.16 g/mol |

| Synonyms | Methyl 5-methoxy-6-nitro-pyridine-2-carboxylate; 5-Methoxy-6-nitropyridine-2-carboxylic acid methyl ester; 2-Pyridinecarboxylic acid, 5-Methoxy-6-nitro-, Methyl ester |

| InChI Key | OCQAYEZVBSVDLF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(N=C(C=C1)C(=O)OC)N+[O-] |

The compound is classified as a heterocyclic compound containing a pyridine ring with multiple substituents . The presence of multiple functional groups creates interesting chemical reactivity profiles that make it potentially useful in organic synthesis applications. The nitro group, in particular, provides opportunities for further chemical transformations through reduction or substitution reactions.

Physical and Chemical Properties

Physical Characteristics

Methyl 5-methoxy-6-nitropicolinate appears as a light yellow to yellow solid under standard conditions . Its physical state facilitates handling in laboratory settings while providing reasonable stability for storage and experimental use. The compound exhibits several notable physical properties that are relevant to its applications and handling procedures. These properties influence how the compound behaves under various experimental conditions and its potential utility in chemical synthesis pathways.

Chemical Properties

The chemical properties of methyl 5-methoxy-6-nitropicolinate are influenced by its functional groups. Table 2 summarizes the key physicochemical parameters.

Table 2: Physicochemical Properties of Methyl 5-methoxy-6-nitropicolinate

| Property | Value | Determination Method |

|---|---|---|

| Physical State | Light yellow to yellow solid | Experimental observation |

| Boiling Point | 380.9±37.0 °C | Predicted |

| Density | 1.356±0.06 g/cm³ | Predicted |

| pKa | -3.24±0.10 | Predicted |

| Purity (Commercial) | ≥95% | NMR analysis |

The compound's predicted high boiling point suggests low volatility at room temperature, which is consistent with its solid state . The predicted negative pKa value indicates high acidity of certain protons in the molecule, likely due to the electron-withdrawing effects of the nitro group . This electronic property could influence its reactivity and potential applications in acid-base chemistry or as a building block in more complex syntheses.

First Aid Measures

In case of exposure to methyl 5-methoxy-6-nitropicolinate, the following first aid measures are recommended:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention .

-

Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists or develops .

-

Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention .

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention .

These first aid measures are designed to mitigate the acute effects of exposure and should be followed by appropriate medical consultation to address any potential health concerns that may arise.

Applications and Research Relevance

Laboratory Applications

Methyl 5-methoxy-6-nitropicolinate is primarily used as a laboratory chemical and in the manufacture of other chemical compounds . Its specific applications in research settings are likely related to its potential as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds with biological or material science applications. The compound's multiple functional groups provide opportunities for selective modifications and incorporation into more complex molecular structures.

Related Compounds and Comparative Analysis

Although direct research on methyl 5-methoxy-6-nitropicolinate is limited in the provided search results, related nitro-substituted heterocycles have shown interesting biological activities. For instance, 5-nitro-1,10-phenanthroline (5NP) and its derivative 3-methyl-6-nitro-1,10-phenanthroline have demonstrated antimycobacterial properties through a dual mechanism of action against Mycobacterium tuberculosis . While methyl 5-methoxy-6-nitropicolinate has a different core structure, the presence of similar functional groups (particularly the nitro substituent) suggests that it might exhibit interesting biological properties worthy of investigation.

| Supplier | Catalog/Reference Number | Typical Quantities | Purity |

|---|---|---|---|

| Acros Pharmatech | PRD3723 | Various | ≥95% |

| CP Lab Safety/Aladdin Scientific | ALA-M193154-100mg | 100 mg | ≥95% |

| ChemScene | CS-0042151 | Various | >98% |

These commercial sources provide options for researchers requiring this compound for various applications, with different packaging sizes available to accommodate different experimental needs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume